2-(1-Methyltetrazol-5-yl)pyridine
Overview
Description
2-(1-Methyltetrazol-5-yl)pyridine is a chemical compound that has garnered significant interest in scientific research due to its unique structure and diverse range of applications. This compound consists of a pyridine ring substituted with a 1-methyltetrazol-5-yl group, making it a valuable molecule in various fields such as medicinal chemistry, material science, and catalysis.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . Additionally, pyrazole-bearing compounds, which include 2-(1-Methyltetrazol-5-yl)pyridine, have shown potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that the compound can form complexes with metals such as ruthenium (ru ii), which have been shown to exhibit anticancer properties .
Biochemical Pathways
Given its potential inhibitory effects on cdk2, it may influence cell cycle regulation pathways .
Result of Action
Complexes of this compound with ru(ii) have shown anticancer activity against human ovarian cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(1-Methyltetrazol-5-yl)pyridine plays a significant role in biochemical reactions, particularly in coordination chemistry. It has been observed to form coordination complexes with various metal ions, such as copper, zinc, and cadmium . These interactions are crucial as they can influence the structural and functional properties of the resulting complexes. For instance, the compound can form two-dimensional and three-dimensional frameworks with these metals, which can exhibit unique photoluminescence properties . The nature of these interactions involves the coordination of the nitrogen atoms in the tetrazole and pyridine rings with the metal ions, leading to the formation of stable complexes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that compounds with similar structures can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the coordination complexes formed by this compound with metal ions have shown potential anticancer properties . These complexes can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways, leading to cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The nitrogen atoms in the tetrazole and pyridine rings can coordinate with metal ions, forming stable complexes that can interact with various enzymes and proteins . These interactions can result in enzyme inhibition or activation, depending on the nature of the complex formed. Additionally, the compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. The compound has been shown to form stable complexes with metal ions, which can exhibit long-term effects on cellular function . The stability of these complexes can be influenced by various factors, such as pH, temperature, and the presence of other ions or molecules. Long-term studies have indicated that the compound and its complexes can maintain their structural integrity and biological activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound and its complexes can exhibit beneficial effects, such as anticancer activity . At high doses, toxic or adverse effects may be observed. These effects can include damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through active or passive mechanisms, depending on its chemical properties . Once inside the cells, it can bind to specific proteins or organelles, affecting its localization and accumulation. These interactions can influence the compound’s biological activity and its overall distribution within the body.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect the compound’s activity and function, as it can interact with different biomolecules in these compartments. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyltetrazol-5-yl)pyridine typically involves the cycloaddition of a nitrile with an azide to form the tetrazole ring. This reaction is often carried out under conditions that generate hydrazoic acid in situ, using strong Lewis acids or amine salts as catalysts . Another method involves the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-aryl-5-(chloromethyl)-1H-tetrazoles, followed by cyclization under basic conditions .
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for yield, purity, and cost-effectiveness. The use of readily available raw materials and scalable reaction conditions is crucial. One such method involves the use of 6-methylnicotinate as a starting material, which undergoes a series of reactions to produce this compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyltetrazol-5-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can modify the pyridine ring or the tetrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically used, although the tetrazole ring remains stable.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(1-Methyltetrazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antibacterial, and antifungal agent.
Medicine: Explored for its use in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in material science for the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-aminotetrazole
- 2-Methyl-5-aminotetrazole
- 1,3-Bis(1-methyltetrazol-5-yl)triazene
- 1,3-Bis(2-methyltetrazol-5-yl)triazene
Uniqueness
2-(1-Methyltetrazol-5-yl)pyridine stands out due to its unique combination of a pyridine ring and a tetrazole moiety. This structure imparts distinct chemical and biological properties, making it more versatile and stable compared to other similar compounds .
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-12-7(9-10-11-12)6-4-2-3-5-8-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBRVZCEKCBURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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